molecular formula C14H28N2O B4696614 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide

3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide

Cat. No. B4696614
M. Wt: 240.38 g/mol
InChI Key: BTPNBPSJXOBPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide, also known as Dibutylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a white crystalline powder that is commonly used in recreational drug use. In

Mechanism of Action

3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. The increased levels of these neurotransmitters lead to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in studies to investigate the effects of amphetamine-class drugs on the brain and behavior. However, there are also limitations to using 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide in lab experiments. It is a designer drug and has not been extensively studied in humans. There is also a risk of addiction and other adverse effects associated with its use.

Future Directions

There are several future directions for research on 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide. One area of research is investigating the potential therapeutic uses of amphetamine-class drugs. Another area of research is investigating the long-term effects of 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide use in humans. Additionally, there is a need for further research on the synthesis and properties of 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide.
Conclusion:
In conclusion, 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a designer drug that has been extensively studied in scientific research. 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for research on 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide, including investigating its potential therapeutic uses and long-term effects.

Scientific Research Applications

3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has been studied extensively in scientific research. It has been shown to have similar effects to other amphetamine-class drugs, such as MDMA and cocaine. 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has been used in studies to investigate the effects of amphetamine-class drugs on the brain and behavior. It has also been used in studies to investigate the potential therapeutic uses of these drugs.

properties

IUPAC Name

3,3-dimethyl-N-(1-propylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-5-8-16-9-6-12(7-10-16)15-13(17)11-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPNBPSJXOBPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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